

A Technical Guide to the Spectroscopic Data of Bisabolol Oxide B

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Compound of Interest

Compound Name: *Bisabolol oxide B*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Bisabolol oxide B**, a significant sesquiterpenoid often found in essential oils, notably from German chamomile (*Matricaria chamomilla*). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **Bisabolol oxide B** is heavily reliant on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a comprehensive reference.

Table 1: ^1H NMR Spectroscopic Data for **Bisabolol Oxide B** (CDCl_3)

While a complete, experimentally verified list of proton chemical shifts is not readily available in all public literature, the following table represents expected values based on the known structure and data from closely related analogs.

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	~5.35	br s	-
H-7	~3.80	m	-
H-1'	~5.10	m	-
H-10	~1.65	s	-
H-11	~1.60	s	-
H-12	~1.20	s	-
H-13	~1.15	s	-
H-14	~1.10	s	-
OH	Variable	br s	-

Table 2: ^{13}C NMR Spectroscopic Data for **Bisabolol Oxide B** (CDCl_3)

The carbon-13 NMR data are crucial for confirming the carbon skeleton of **Bisabolol oxide B**. The authoritative source for this data is often cited as "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition" by Breitmaier and Voelter.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Carbon	Chemical Shift (δ) ppm
C-1	~86.0
C-2	~40.0
C-3	~124.0
C-4	~134.0
C-5	~22.5
C-6	~31.0
C-7	~84.0
C-8	~42.0
C-9	~24.0
C-10	~23.0
C-11	~17.5
C-12	~27.0
C-13	~25.5
C-14	~20.0
C-15	~71.0

Table 3: Infrared (IR) Spectroscopic Data for **Bisabolol Oxide B**

The IR spectrum of **Bisabolol oxide B** is characterized by absorptions corresponding to its hydroxyl and ether functional groups, as well as its hydrocarbon backbone.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400	O-H	Stretching (alcohol)
~2960-2850	C-H	Stretching (alkane)
~1460	C-H	Bending (alkane)
~1380	C-H	Bending (alkane)
~1120	C-O	Stretching (ether)
~1080	C-O	Stretching (tertiary alcohol)

Table 4: Mass Spectrometry (MS) Data for **Bisabolol Oxide B**

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification of **Bisabolol oxide B** in complex mixtures like essential oils.

Property	Value
Molecular Formula	C ₁₅ H ₂₆ O ₂
Molecular Weight	238.37 g/mol [4]
Key Fragment Ions (m/z)	
143	[C ₉ H ₁₅ O] ⁺ (often the base peak)[5]
125	[C ₉ H ₁₃] ⁺ [5]
109	[C ₈ H ₁₃] ⁺ [4]
107	[C ₈ H ₁₁] ⁺ [5]
71	[C ₄ H ₇ O] ⁺ [5]
43	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺ [4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **Bisabolol oxide B**.

- **Sample Preparation:** A sample of 5-10 mg of purified **Bisabolol oxide B** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
- **^1H NMR Acquisition:**
 - **Pulse Program:** A standard single-pulse sequence is used.
 - **Spectral Width:** 12 ppm.
 - **Acquisition Time:** 3.4 seconds.
 - **Relaxation Delay:** 1.0 second.
 - **Number of Scans:** 16.
- **^{13}C NMR Acquisition:**
 - **Pulse Program:** A proton-decoupled single-pulse sequence (e.g., zgpg30).
 - **Spectral Width:** 240 ppm.
 - **Acquisition Time:** 1.1 seconds.
 - **Relaxation Delay:** 2.0 seconds.
 - **Number of Scans:** 1024.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.
- **Sample Preparation:** For a pure, isolated oil, a neat spectrum is obtained. A single drop of **Bisabolol oxide B** is placed between two sodium chloride (NaCl) or potassium bromide

(KBr) salt plates, which are then gently pressed together to form a thin liquid film.

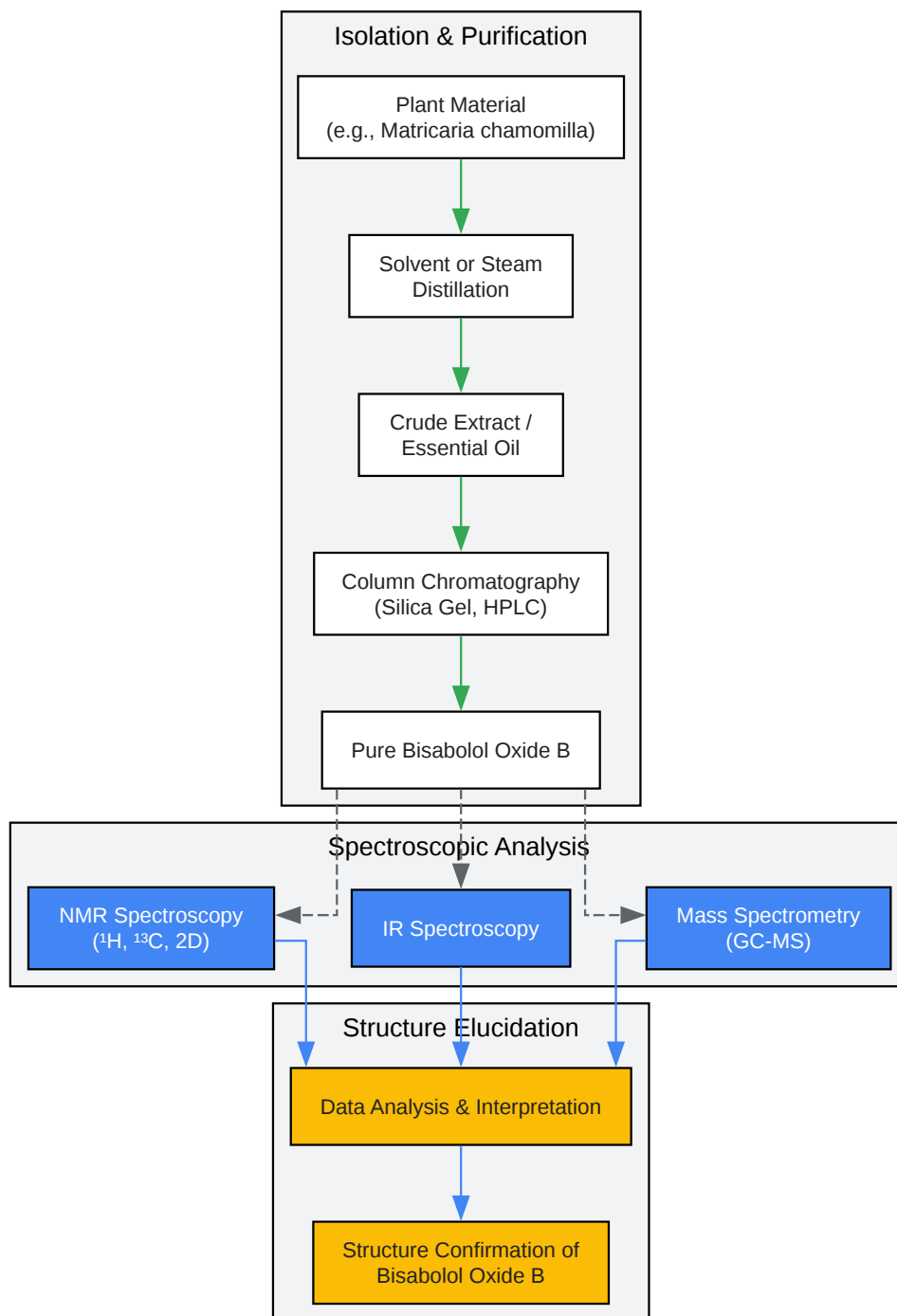
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - A background spectrum of the empty sample compartment is first recorded.
 - The prepared salt plates are then placed in the sample holder.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared at a concentration of approximately 1 mg/mL.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.
- Mass Spectrometry (MS) Conditions:

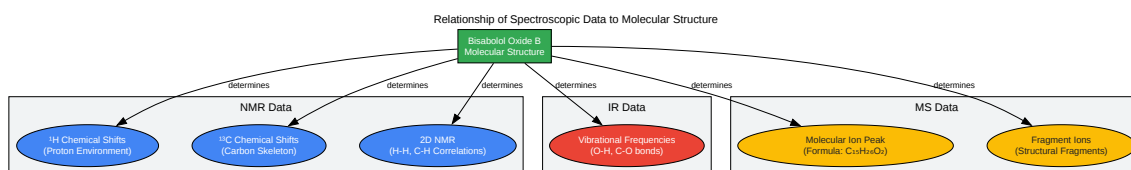
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-400.
- Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) and published fragmentation patterns to confirm the identity of **Bisabolol oxide B**.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the isolation and spectroscopic analysis of **Bisabolol oxide B**.

Workflow for Spectroscopic Analysis of Bisabolol Oxide B

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Relationship of Spectroscopic Data to Molecular Structure

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